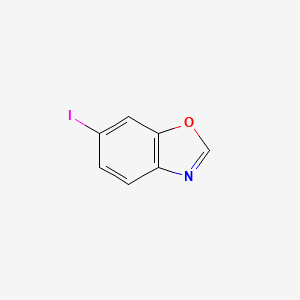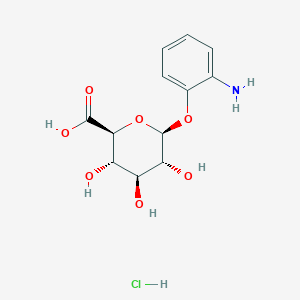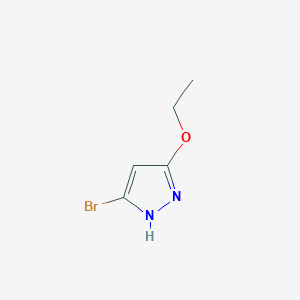
5-Bromo-3-ethoxy-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-ethoxy-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, one bromine atom, and an ethoxy group. The molecular formula of this compound is C5H7BrN2O, and it has a molecular weight of 191.03 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-3-ethoxy-1H-pyrazole typically involves the reaction of ethyl hydrazinecarboxylate with 1,3-dibromo-2-propanol under basic conditions. The reaction proceeds through the formation of an intermediate pyrazoline, which is then oxidized to yield the desired pyrazole derivative .
Industrial Production Methods:
Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the formation of by-products and allows for better control over reaction conditions. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
5-Bromo-3-ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 5-amino-3-ethoxy-1H-pyrazole and 5-thio-3-ethoxy-1H-pyrazole.
Oxidation Reactions: Products include 5-bromo-3-formyl-1H-pyrazole and 5-bromo-3-carboxy-1H-pyrazole.
Reduction Reactions: Products include 5-bromo-3-ethoxy-1H-pyrazoline.
Aplicaciones Científicas De Investigación
Chemistry:
5-Bromo-3-ethoxy-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .
Biology:
In biological research, this compound is used as a probe to study enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of various enzymes, including kinases and proteases .
Medicine:
The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Its derivatives have been explored as potential drug candidates for the treatment of various diseases .
Industry:
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of herbicides and fungicides .
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-ethoxy-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 5-Bromo-3-methoxy-1H-pyrazole
- 5-Bromo-3-ethoxy-1-methyl-1H-pyrazole
- 5-Chloro-3-ethoxy-1H-pyrazole
Comparison:
5-Bromo-3-ethoxy-1H-pyrazole is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical reactivity and biological activity. Compared to 5-Bromo-3-methoxy-1H-pyrazole, the ethoxy group in this compound provides increased lipophilicity, enhancing its ability to penetrate cell membranes. Additionally, the bromine atom in this compound offers opportunities for further functionalization through substitution reactions .
Propiedades
IUPAC Name |
5-bromo-3-ethoxy-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZSNSBUOSORRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenyl-1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8017775.png)
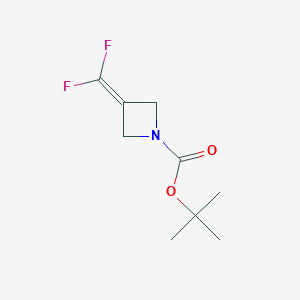
![7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8017798.png)
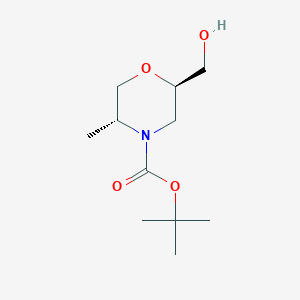
![8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8017804.png)
![tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate](/img/structure/B8017811.png)
![3-Benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B8017825.png)
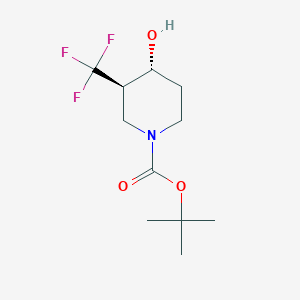
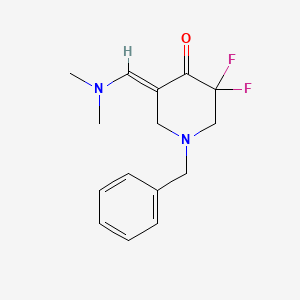
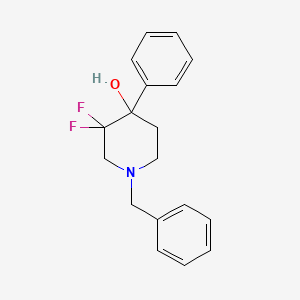
![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol](/img/structure/B8017840.png)
![6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B8017845.png)
